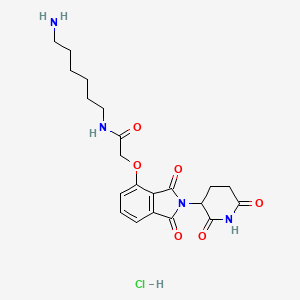

Thalidomide-O-amido-C6-NH2 hydrochloride

Übersicht

Beschreibung

Thalidomid - Linker 15 ist ein Derivat von Thalidomid, einer Verbindung, die ursprünglich als Beruhigungsmittel entwickelt wurde, aber später signifikante therapeutische Wirkungen bei verschiedenen Krankheiten zeigte. Thalidomid und seine Derivate, einschließlich Thalidomid - Linker 15, sind bekannt für ihre immunmodulatorischen, entzündungshemmenden und antiangiogenen Eigenschaften. Diese Verbindungen wurden ausgiebig auf ihr Potenzial zur Behandlung von multiplem Myelom, Lepra und anderen Erkrankungen untersucht.

Vorbereitungsmethoden

Die Synthese von Thalidomid - Linker 15 umfasst mehrere Schritte, die typischerweise mit der Herstellung von Thalidomid selbst beginnen. Thalidomid wird durch eine Reaktion zwischen Phthalsäureanhydrid und Glutaminsäure synthetisiert, gefolgt von einer Cyclisierung zur Bildung des Phthalimidrings. Der Linker 15-Anteil wird dann durch eine Reihe chemischer Reaktionen, einschließlich Alkylierung und Acylierung, angehängt, um die gewünschten funktionellen Gruppen einzuführen. Industrielle Produktionsverfahren verwenden oft kontinuierliche Flusschemie, um eine hohe Ausbeute und Reproduzierbarkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Thalidomid - Linker 15 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden, was zur Bildung von hydroxylierten Derivaten führt.

Reduktion: Häufige Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um die Verbindung zu reduzieren, was möglicherweise ihre pharmakologischen Eigenschaften verändert.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und die Vielseitigkeit der Verbindung im Wirkstoffdesign verbessern.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Substitution zu verschiedenen funktionellen Analogen führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of PROTACs

Thalidomide-O-amido-C6-NH2 hydrochloride is utilized in the synthesis of PROTACs, which are composed of two different ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. This dual targeting allows for the selective degradation of disease-causing proteins through the ubiquitin-proteasome system, making it a valuable tool in drug discovery and development.

| Application | Description |

|---|---|

| PROTAC Development | Used as a building block for creating PROTACs that target specific proteins for degradation. |

| Chemical Synthesis | Acts as a versatile building block in the synthesis of complex molecules for pharmaceutical applications. |

Biological Applications

Protein-Protein Interactions

In biological research, this compound is employed to study protein-protein interactions and cellular signaling pathways. Its ability to modulate these interactions makes it a critical component in understanding cellular mechanisms and developing targeted therapies .

Immunomodulatory Effects

The compound has shown potential in enhancing immune responses, particularly through its effects on Natural Killer (NK) cells. Studies indicate that it can increase NK cell activity against tumor cells, thereby contributing to cancer immunotherapy strategies .

Medical Applications

Therapeutic Uses

Thalidomide and its derivatives have been investigated for their therapeutic potential in treating various conditions, including:

- Multiple Myeloma : Approved for use due to its anti-cancer properties.

- Erythema Nodosum Leprosum (ENL) : Demonstrated efficacy in reducing symptoms associated with this condition.

- Autoimmune Diseases : Investigated for its ability to modulate immune responses in diseases like lupus and Crohn's disease .

| Condition | Mechanism of Action | Clinical Application |

|---|---|---|

| Multiple Myeloma | Inhibition of TNF-alpha release and enhancement of NK cell activity | Treatment approved by FDA |

| Erythema Nodosum Leprosum | Reduces inflammation by modulating cytokine levels | Approved treatment option |

| Autoimmune Disorders | Suppresses B cell activity and enhances T cell responses | Under investigation for various conditions |

Industrial Applications

This compound is also valuable in industrial applications, particularly in the pharmaceutical industry for drug development. Its unique properties facilitate the creation of new therapeutic agents that target specific pathways involved in disease processes.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness of this compound in various applications:

- Cancer Therapy : Research has demonstrated that compounds derived from thalidomide effectively inhibit tumor growth by degrading oncogenic proteins via PROTAC technology .

- Inflammatory Diseases : Clinical trials have shown significant reductions in TNF-alpha levels among patients treated with thalidomide derivatives, indicating its potential as an anti-inflammatory agent .

- Immunotherapy Enhancements : Studies involving NK cells have provided evidence that thalidomide derivatives can enhance immune responses against tumors, suggesting new avenues for cancer treatment .

Wirkmechanismus

Thalidomide - linker 15 exerts its effects primarily through binding to cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding alters the substrate specificity of cereblon, leading to the recruitment and degradation of non-native substrates. This mechanism is crucial for the compound’s immunomodulatory and anti-cancer activities. The molecular targets involved include various proteins that regulate cell proliferation, survival, and immune responses .

Vergleich Mit ähnlichen Verbindungen

Thalidomid - Linker 15 wird mit anderen Thalidomidderivaten wie Lenalidomid und Pomalidomid verglichen. Während alle diese Verbindungen einen gemeinsamen Wirkmechanismus durch Cereblonbindung teilen, ist Thalidomid - Linker 15 einzigartig in seiner spezifischen Linkerstruktur, die seine Pharmakokinetik und Pharmakodynamik beeinflussen kann. Lenalidomid und Pomalidomid sind in bestimmten therapeutischen Kontexten potenter, aber Thalidomid - Linker 15 bietet eindeutige Vorteile im gezielten Proteinabbau und in der Wirkstoffentwicklung .

Ähnliche Verbindungen

Lenalidomid: Ein weiteres Thalidomidderivat mit verbesserten immunmodulatorischen und anti-krebsigen Eigenschaften.

Pomalidomid: Bekannt für seine starken entzündungshemmenden und antiangiogenen Wirkungen.

Iberdomid: Ein neueres Derivat mit vielversprechendem therapeutischen Potenzial bei hämatologischen Malignomen.

Thalidomid - Linker 15 zeichnet sich durch seine einzigartige Linkerstruktur aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht.

Biologische Aktivität

Thalidomide-O-amido-C6-NH2 hydrochloride, a derivative of thalidomide, has garnered attention due to its biological activity, particularly in the context of targeted protein degradation through the ubiquitin-proteasome system. This compound acts as an E3 ligase ligand-linker conjugate, primarily targeting cereblon (CRBN), which plays a pivotal role in its therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, implications in disease treatment, and relevant research findings.

This compound operates through the following mechanisms:

- Cereblon Targeting : It binds to CRBN, forming a complex that facilitates the ubiquitination and subsequent degradation of target proteins involved in various diseases, particularly cancer .

- Anti-inflammatory Effects : Similar to thalidomide, this compound exhibits anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-α) production in immune cells .

- Anti-cancer Activity : It has shown potential in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting tubulin polymerization .

In Vitro Studies

- TNF-α Inhibition : Studies have demonstrated that this compound effectively inhibits TNF-α synthesis in lipopolysaccharide-stimulated human peripheral blood mononuclear cells, achieving approximately 60% inhibition at certain concentrations .

- Cell Viability Assays : In various cancer cell lines (e.g., A2058 melanoma), this compound has demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death without affecting normal cells significantly .

Comparative Activity Table

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thalidomide-O-amido-C6-NH2 HCl | A2058 (Melanoma) | 23.26 | Apoptosis induction via tubulin disruption |

| Thalidomide | A2058 | >200 | Minimal activity |

| N-alkyl Thalidomide Analog | PBMCs | ~60% | TNF-α inhibition |

Case Studies

- Melanoma Treatment : In a study involving human melanoma cell lines, this compound exhibited promising results with significant apoptosis induction compared to traditional thalidomide, suggesting enhanced efficacy as an anticancer agent .

- Immunomodulatory Effects : Another study focused on its immunomodulatory effects revealed that the compound could modulate immune responses effectively, making it a candidate for treating autoimmune conditions .

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6.ClH/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGOZIANMTYDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.